molecular formula C15H23NO3S B7138553 N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide

N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide

Cat. No.: B7138553
M. Wt: 297.4 g/mol
InChI Key: PZVDSOVQULHPEC-UHFFFAOYSA-N
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Description

N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an ethylcyclobutyl group, a methoxymethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-15(8-5-9-15)12-16-20(17,18)14-7-4-6-13(10-14)11-19-2/h4,6-7,10,16H,3,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVDSOVQULHPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNS(=O)(=O)C2=CC=CC(=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of 1-ethylcyclobutylmethanol with 3-(methoxymethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-methylbenzenesulfonamide
  • N-(p-toluenesulfonyl)imino]phenyliodinane

Uniqueness

N-[(1-ethylcyclobutyl)methyl]-3-(methoxymethyl)benzenesulfonamide is unique due to its specific structural features, such as the ethylcyclobutyl group and the methoxymethyl group, which confer distinct chemical and biological properties compared to similar compounds. These unique features may enhance its stability, reactivity, or specificity in various applications.

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